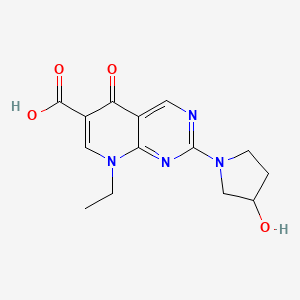
beta-Hydroxypiromidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Hydroxypiromidic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H16N4O4 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antimicrobial Activity
Beta-Hydroxypiromidic acid has demonstrated significant antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Enterobacteriaceae. A study highlighted its efficacy in inhibiting the growth of these pathogens, indicating potential for development into therapeutic agents for infections caused by resistant bacteria .
Anti-inflammatory Properties
Research suggests that this compound may possess anti-inflammatory effects. This characteristic positions it as a candidate for treating conditions characterized by inflammation, such as arthritis or skin disorders. Further studies are required to elucidate the mechanisms behind these effects and to confirm its therapeutic potential.
Cancer Research
Recent investigations have explored the compound's role in cancer treatment. It has been incorporated into studies focusing on the synthesis of derivatives with enhanced anticancer activity. These derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines, making this compound a subject of interest for oncological research .
Biochemical Applications
Biochemical Pathways
this compound is involved in several biochemical pathways, contributing to metabolic processes within organisms. Its role as a metabolite can influence various physiological functions, making it a valuable compound for studying metabolic disorders.
Cosmetic and Dermatological Applications
Skin Care Formulations
Due to its potential exfoliating properties, this compound could be integrated into cosmetic formulations aimed at improving skin texture and appearance. Hydroxy acids are widely used in dermatology for their ability to promote cell turnover and enhance skin hydration .
Data Table of Applications
Case Studies
- Antimicrobial Efficacy Study : A study conducted on this compound demonstrated its effectiveness against resistant bacterial strains, paving the way for future antibiotic development.
- Anti-cancer Research : In vitro studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Propiedades
Número CAS |
34014-01-2 |
|---|---|
Fórmula molecular |
C14H16N4O4 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
8-ethyl-2-(3-hydroxypyrrolidin-1-yl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H16N4O4/c1-2-17-7-10(13(21)22)11(20)9-5-15-14(16-12(9)17)18-4-3-8(19)6-18/h5,7-8,19H,2-4,6H2,1H3,(H,21,22) |
Clave InChI |
HJNSPHISXXJAOR-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCC(C3)O)C(=O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCC(C3)O)C(=O)O |
Sinónimos |
5,8-dihydro-8-ethyl-5-oxo-2-(3-hydroxypyrrolidino)pyrido(2,3-d)pyrimidine-6-carboxylic acid beta-hydroxypiromidic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















